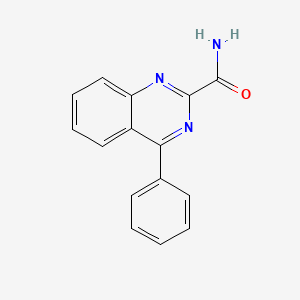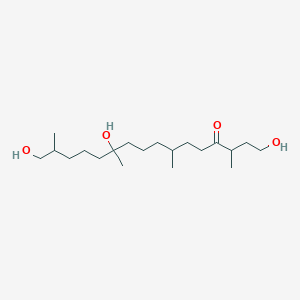
1,11,16-Trihydroxy-3,7,11,15-tetramethylhexadecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one is a diterpenoid. It derives from a hydride of a phytane.
Aplicaciones Científicas De Investigación
Biotransformation in Anoxic Sediments
Research by Grossi et al. (1998) explored the biotransformation pathways of similar compounds in anoxic sediments. They found that E-Phytol, a related compound, was rapidly biodegraded by a mixed bacterial community, leading to various identifiable products. This study provides insights into the anaerobic biodegradation of such compounds in bacterially active environments (Grossi et al., 1998).
Structural Analysis in Refsum Disease
Evans and Dulaney (1983) identified monounsaturated and triunsaturated forms of phytanic acid, a similar compound, in a patient with Refsum disease. Their study involved mass spectrometry and aimed to understand the metabolic and dietary sources of these novel fatty acids, shedding light on the structural aspects of such compounds (Evans & Dulaney, 1983).
Synthesis and Optoelectronic Properties
The synthesis of hexa-(3,7,11,15-tetramethylhexadecanyl)hexa-peri-hexabenzocoronene, a compound similar to 1,11,16-Trihydroxy-3,7,11,15-tetramethylhexadecan-4-one, was detailed by Liu et al. (2003). They explored its stable discotic hexagonal columnar mesophase and its optoelectronic properties, indicating the potential application of such compounds in optoelectronics (Liu et al., 2003).
GC–MS Analysis in Geochemical Environments
Huang and Armstrong (2009) conducted GC–MS analysis of crocetane and phytane, compounds structurally related to the topic. Their study provides insights into the use of such compounds as hydrocarbon biomarkers in geological environments (Huang & Armstrong, 2009).
Structural and Crystallographic Analysis
Prasad and Ammon (1989) reported on the structure of a similar compound, 9,10,16-Trihydroxyhexadecanoic acid. Their study provides detailed insights into the molecular structure and potential interactions of similar compounds (Prasad & Ammon, 1989).
Propiedades
Número CAS |
868836-97-9 |
|---|---|
Nombre del producto |
1,11,16-Trihydroxy-3,7,11,15-tetramethylhexadecan-4-one |
Fórmula molecular |
C20H40O4 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one |
InChI |
InChI=1S/C20H40O4/c1-16(9-10-19(23)18(3)11-14-21)7-5-12-20(4,24)13-6-8-17(2)15-22/h16-18,21-22,24H,5-15H2,1-4H3 |
Clave InChI |
KVWYIWRSDKQRFM-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)(CCCC(C)CO)O)CCC(=O)C(C)CCO |
SMILES canónico |
CC(CCCC(C)(CCCC(C)CO)O)CCC(=O)C(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





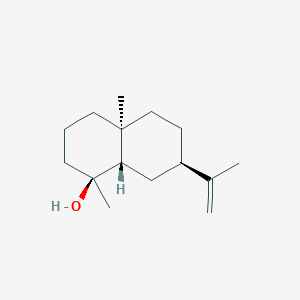
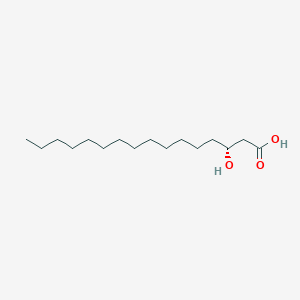
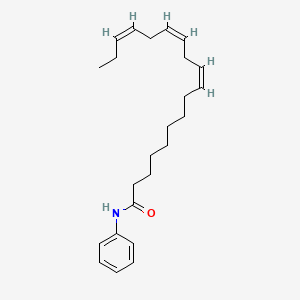
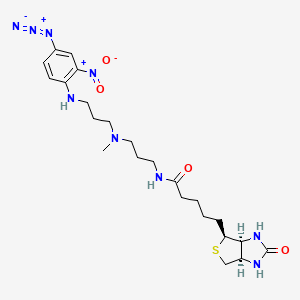
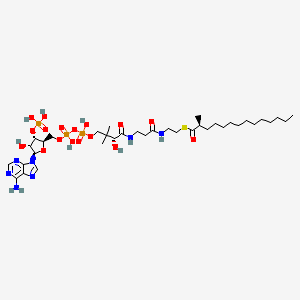

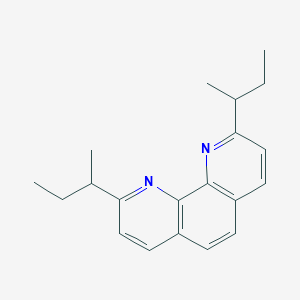

![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)


